Ethyl 2-pentylthiazole-4-carboxylate
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Overview
Description
Ethyl 2-pentylthiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-pentyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-pentylthiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2-pentylthiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 2-pentyl-1,3-thiazole-4-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of ethyl 2-pentyl-1,3-thiazole-4-carboxylate, known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Another thiazole derivative with similar chemical properties.
Ethyl 2-chloro-1,3-thiazole-4-carboxylate:
Uniqueness
Ethyl 2-pentylthiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
CAS No. |
133047-37-7 |
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Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.322 |
IUPAC Name |
ethyl 2-pentyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H17NO2S/c1-3-5-6-7-10-12-9(8-15-10)11(13)14-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
HJSNLCVZJPRJQU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC(=CS1)C(=O)OCC |
Synonyms |
4-Thiazolecarboxylicacid,2-pentyl-,ethylester(9CI) |
Origin of Product |
United States |
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